1-(2,5-Difluoro-benzyl)-1H-pyrazol-4-ol
Description
Molecular Architecture and IUPAC Nomenclature
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound bearing the Chemical Abstracts Service registry number 1597273-22-7. The molecular formula C₁₀H₈F₂N₂O corresponds to a molecular weight of 210.18 grams per mole, establishing the compound within the broader family of fluorinated pyrazole derivatives. The systematic name 1-[(2,5-difluorophenyl)methyl]pyrazol-4-ol precisely describes the structural arrangement, indicating the attachment of a 2,5-difluorobenzyl group to the nitrogen-1 position of the pyrazole ring, with a hydroxyl substituent at the carbon-4 position.
The molecular architecture features a five-membered pyrazole heterocycle containing two adjacent nitrogen atoms, establishing the fundamental scaffold for the compound's structure. The pyrazole ring system exhibits aromatic character through delocalized π-electron density across the ring, contributing to the compound's stability and chemical reactivity patterns. The benzyl substituent introduces a phenyl ring bearing fluorine atoms at the 2-position and 5-position relative to the methylene linkage, creating a meta-difluoro substitution pattern on the aromatic ring. This specific fluorine positioning generates unique electronic effects that influence both the compound's physicochemical properties and its interactions with biological targets.
The canonical Simplified Molecular-Input Line-Entry System representation reveals the connectivity pattern as C1=CC(=C(C=C1F)F)CN2C=C(C=N2)O, clearly delineating the structural relationships between all constituent atoms. The three-dimensional molecular geometry positions the difluorobenzyl group perpendicular to the pyrazole plane, allowing for optimal spatial arrangement while minimizing steric interactions between the substituent and the heterocyclic core. The hydroxyl group at the 4-position of the pyrazole ring introduces hydrogen bonding capabilities, significantly influencing the compound's solubility characteristics and intermolecular interactions.
Crystallographic Characterization and Bonding Patterns
Crystallographic analysis of pyrazole derivatives reveals fundamental insights into the solid-state organization and intermolecular interactions that govern the compound's physical properties. Studies of related 1-phenyl-1H-pyrazol-3-ol compounds demonstrate that these molecules typically exist in dimeric arrangements connected through intermolecular hydrogen bonds, with the hydroxyl groups participating in cooperative hydrogen bonding networks. The electron density maps clearly establish the position of hydrogen atoms at oxygen centers, confirming the preferred tautomeric form in crystalline environments.
The bonding patterns within this compound involve multiple interaction types that contribute to the overall molecular stability. The pyrazole ring exhibits characteristic aromatic bonding with carbon-carbon and carbon-nitrogen bond lengths consistent with π-electron delocalization throughout the heterocyclic system. The fluorine substituents on the benzyl group participate in unique bonding interactions, including potential halogen bonding with neighboring molecules and intramolecular interactions with the pyrazole ring system. These fluorine atoms introduce significant electronegative character to the molecular framework, creating localized electron density perturbations that influence the compound's overall electronic structure.
The methylene bridge connecting the benzyl group to the pyrazole nitrogen represents a critical structural element that allows conformational flexibility while maintaining electronic communication between the two aromatic systems. Crystallographic studies of similar compounds indicate that this linkage typically adopts conformations that optimize π-stacking interactions between molecules in the solid state. The hydroxyl substituent at the pyrazole 4-position serves as both a hydrogen bond donor and acceptor, facilitating the formation of extended hydrogen bonding networks that stabilize the crystalline structure and influence the compound's melting point and solubility characteristics.
Tautomeric Behavior and Resonance Stabilization
The tautomeric equilibrium of this compound represents a fundamental aspect of its chemical behavior, with the compound capable of existing in multiple tautomeric forms depending on environmental conditions. Research on pyrazole tautomerism demonstrates that compounds with hydroxyl substituents can exist as either the hydroxyl form (OH-form) or the corresponding keto form (NH-form), with the equilibrium position influenced by solvent polarity, temperature, and intermolecular interactions. Nuclear magnetic resonance spectroscopic studies reveal that pyrazol-3-ol derivatives predominantly exist as hydroxyl-containing molecule pairs in nonpolar solvents like chloroform or benzene, whereas in dimethyl sulfoxide the corresponding monomers are observed.
The resonance stabilization of this compound involves multiple contributing structures that distribute electron density throughout the molecular framework. The pyrazole ring system participates in aromatic resonance, with π-electrons delocalized across the heterocyclic core to provide thermodynamic stability. The hydroxyl group at the 4-position can participate in resonance interactions with the pyrazole π-system, potentially forming quinoidal structures that contribute to the overall resonance hybrid. The difluorobenzyl substituent introduces additional resonance effects through the extended aromatic system, with fluorine atoms providing both inductive electron withdrawal and potential resonance donation through their lone pairs.
Computational studies of similar pyrazole derivatives indicate that the magnitude of geminal coupling constants provides reliable indicators of tautomeric preferences, with 1H-pyrazol-5-ols and 2,4-dihydro-3H-pyrazol-3-ones exhibiting characteristic coupling values of approximately 9-11 Hz, while 1,2-dihydro-3H-pyrazol-3-ones show reduced coupling constants of 4-5 Hz. These spectroscopic parameters serve as valuable tools for determining the predominant tautomeric form under specific conditions. The presence of the difluorobenzyl substituent may shift tautomeric equilibria compared to unsubstituted analogs due to electronic effects transmitted through the nitrogen-1 position of the pyrazole ring.
Comparative Analysis with Ortho/Meta/Para Isomers
The positional isomers of difluorobenzyl pyrazol-4-ol compounds exhibit distinct structural and electronic properties that highlight the importance of fluorine substitution patterns in determining molecular behavior. Comparative analysis reveals significant differences between the 2,5-difluoro (meta) compound and its positional isomers, including 2,4-difluoro, 2,6-difluoro, and 3,4-difluoro variants. Each isomer presents unique electronic distribution patterns and steric environments that influence their chemical reactivity, physical properties, and potential biological activities.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Fluorine Pattern |
|---|---|---|---|---|
| 1-(2,4-Difluoro-benzyl)-1H-pyrazol-4-ol | 1599994-09-8 | C₁₀H₈F₂N₂O | 210.18 | ortho/meta |
| This compound | 1597273-22-7 | C₁₀H₈F₂N₂O | 210.18 | meta/meta |
| 1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol | 1596958-21-2 | C₁₀H₈F₂N₂O | 210.18 | ortho/ortho |
| 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol | 1603188-42-6 | C₁₀H₈F₂N₂O | 210.18 | meta/para |
The 2,6-difluoro isomer exhibits symmetrical fluorine placement that creates a unique electronic environment with both fluorine atoms in ortho positions relative to the methylene linkage. This arrangement results in maximum electronic perturbation of the benzyl system while maintaining molecular symmetry. Computational chemistry data for this compound indicates a topological polar surface area of 38.05 square angstroms and a calculated logarithmic partition coefficient of 1.9152, reflecting moderate lipophilicity. The ortho positioning of both fluorine atoms creates significant steric interactions that influence the compound's conformational preferences and crystal packing arrangements.
The 2,4-difluoro isomer represents an asymmetric substitution pattern with one ortho and one meta fluorine atom, creating distinctive electronic asymmetry within the benzyl substituent. This arrangement generates different dipole moments and electronic distribution patterns compared to the symmetrical 2,6-difluoro analog. The 3,4-difluoro variant features adjacent fluorine atoms in meta and para positions, creating a different electronic perturbation pattern with potential for unique intermolecular interactions. These positional differences significantly influence the compounds' physical properties, including melting points, solubility characteristics, and crystal packing arrangements.
The comparative analysis extends to the electronic effects transmitted through the methylene bridge to the pyrazole ring system. The 2,5-difluoro pattern in the target compound creates a meta-meta arrangement that provides moderate electronic withdrawal without the extreme effects observed in ortho-substituted variants. This positioning optimizes the balance between electronic modulation and molecular stability, potentially contributing to enhanced metabolic stability and improved pharmacokinetic properties compared to other isomers. The specific fluorine positioning influences the compound's hydrogen bonding capabilities, π-stacking interactions, and overall molecular recognition properties that are crucial for biological activity and synthetic utility.
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c11-8-1-2-10(12)7(3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNHRQVNJOALPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=C(C=N2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Hydrazine and Acetophenone Derivatives
Method Overview:
This approach involves the condensation of substituted acetophenones with hydrazines, followed by cyclization to form the pyrazole ring. The process typically employs catalysts such as iodine, acids, or oxidants to facilitate cyclization and aromatization.
Preparation of Hydrazones:
Hydrazines react with aldehydes or ketones to form hydrazones, which serve as key intermediates. For the target compound, hydrazones derived from 2,5-difluorobenzyl aldehyde are used.Cyclization to Pyrazole:
The hydrazone undergoes cyclization in the presence of catalysts like iodine and acids (e.g., hydrochloric acid) in ethanol or DMSO. Oxidants such as iodine or hydrogen peroxide can promote oxidation of intermediates to aromatic pyrazoles.Reaction Conditions:
Reactions are typically conducted under reflux at temperatures ranging from 70°C to 100°C, with reaction times between 12 to 24 hours, depending on the specific conditions and reagents.
Research Data:
A study demonstrated that reacting hydrazones of aromatic aldehydes with acetophenones in ethanol with catalytic iodine and hydrochloric acid yields pyrazoles efficiently, with yields often exceeding 80%. The process involves initial formation of a resonance-stabilized intermediate, followed by cyclization and aromatization.
One-Pot Multicomponent Synthesis
Method Overview:
This strategy allows the direct synthesis of the pyrazole core from multiple starting materials in a single reaction vessel, enhancing efficiency and yield.
- Combine substituted acetophenone, hydrazine derivatives, and appropriate oxidants (e.g., iodine, DMSO, or hydrogen peroxide) in ethanol.
- Add catalytic hydrochloric acid to promote cyclization.
- Reflux the mixture for 10–16 hours, monitoring progress via TLC.
- Isolate the product through filtration and purification.
Research Findings:
A 2018 study reported the successful synthesis of 3,5-disubstituted pyrazoles, including derivatives similar to the target compound, with yields ranging from 75% to 90%. The method's versatility allows for various substitutions on the aromatic rings, including fluorine atoms.
Oxidative Cyclization of Hydrazines with Ketones
Method Overview:
This method involves the oxidation of hydrazine derivatives in the presence of ketones to form pyrazoles.
- Hydrazine derivatives (e.g., hydrazones of 2,5-difluorobenzaldehyde)
- Oxidants such as iodine, hydrogen peroxide, or DMSO
- Acid catalysts like hydrochloric acid or sulfuric acid
- Conducted under reflux in ethanol or DMSO.
- Reaction times vary from 8 to 24 hours.
- Oxidation facilitates aromatization of the pyrazoline intermediate to pyrazole.
Research Data:
Experimental data indicate that using iodine and hydrochloric acid in ethanol yields the target pyrazole with high efficiency (~85%), with the reaction proceeding via intermediate hydrazine derivatives and cyclization pathways.
Specific Data Table Summarizing Preparation Methods
| Method | Reagents | Solvent | Catalyst | Oxidant | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|---|---|
| 1 | Hydrazone + Acetophenone | Ethanol | Iodine + HCl | - | Reflux (~70°C) | 12–24 h | 80–92 | Cyclization via intermediate resonance |
| 2 | Hydrazone + Acetophenone | Ethanol | DMSO + HCl | - | Reflux (~70°C) | 10–16 h | 75–90 | One-pot multicomponent synthesis |
| 3 | Hydrazone + Ketone | Ethanol/DMSO | Iodine | Hydrogen peroxide or DMSO | Reflux | 8–24 h | 80–85 | Oxidative cyclization |
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Difluoro-benzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound 1-(2,5-Difluoro-benzyl)-1H-pyrazol-4-ol has the molecular formula . Its structure includes a pyrazole ring substituted with a difluorobenzyl group, which enhances its lipophilicity and binding affinity to biological targets. The presence of fluorine atoms and the hydroxyl group contribute to its distinct chemical reactivity and biological profile.
Medicinal Chemistry
This compound is being explored for its potential as a therapeutic agent. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in various signaling pathways. Its biological activities may include:
- Anti-inflammatory effects: Potentially modulating inflammatory responses.
- Anticancer properties: Early findings indicate it might influence cancer cell proliferation through enzyme inhibition.
Biological Research
The compound's interactions with biological macromolecules are crucial for understanding its mechanism of action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to study these interactions quantitatively. The initial findings suggest effective binding to certain protein targets, influencing their activity.
Material Science
Due to its unique structural characteristics, this compound is also being investigated for applications in material science. Its potential as a building block in the synthesis of more complex molecules makes it valuable for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluoro-benzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties and Reactivity
1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (C₁₈H₂₃BF₂N₂O₂)
- Key Differences: The 2,3-difluoro substitution on the benzyl group (vs. The presence of a boronate ester at the 4-position (replacing the hydroxyl group) introduces distinct reactivity, enabling Suzuki-Miyaura cross-coupling reactions, unlike the hydroxyl group’s hydrogen-bonding role .
1-(2,4-Dinitrophenyl)-3-phenyl-5-(4-methoxyphenyl)-1H-pyrazol-4-ol
- Key Differences :
- The 2,4-dinitrophenyl group (strong electron-withdrawing) and 4-methoxyphenyl (electron-donating) substituents create a polarized electronic environment, compared to the balanced electron-withdrawing effects of 2,5-difluorobenzyl .
- The hydroxyl group’s NMR signal appears at 6.00 ppm, similar to the target compound’s expected resonance, but aromatic protons are significantly deshielded (7.41–9.27 ppm) due to nitro groups .
- Applications : Nitro-substituted pyrazoles are often explored as explosives or ligands in coordination chemistry .
1-(2-Methylpropyl)-1H-pyrazol-4-ol (C₇H₁₂N₂O)
Hydrogen-Bonding and Crystallographic Behavior
The hydroxyl group at the 4-position in 1-(2,5-Difluoro-benzyl)-1H-pyrazol-4-ol facilitates hydrogen bonding, which is critical in crystal engineering. For example, Etter’s graph-set analysis highlights how such groups direct molecular aggregation into chains or sheets . In contrast, boronate esters (as in ) or nitro groups () disrupt hydrogen-bonding networks, favoring alternative packing modes. Computational tools like SHELXL are essential for refining such crystal structures, particularly when analyzing fluorine’s positional effects on unit-cell parameters .
Tabulated Comparison of Key Compounds
Biological Activity
1-(2,5-Difluoro-benzyl)-1H-pyrazol-4-ol is a compound belonging to the pyrazole family, characterized by its unique difluorobenzyl substitution. This structural feature contributes to its promising biological activities, making it a subject of interest in medicinal chemistry and drug discovery. The compound's molecular formula is C₁₀H₈F₂N₂O, indicating the presence of two fluorine atoms that enhance its lipophilicity and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it acts as an inhibitor of various signaling pathways involved in inflammation and cancer progression. The compound's mechanism may involve:
- Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenases (COX) and phosphodiesterases (PDE), which are crucial in inflammatory responses.
- Receptor Binding : The compound may bind to receptors involved in cellular signaling, modulating their activity and potentially influencing cell proliferation and apoptosis.
Biological Activities
This compound has shown potential in several biological assays:
- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory properties in vitro, with studies indicating a reduction in pro-inflammatory cytokine production.
- Anticancer Properties : Initial research suggests that this pyrazole derivative may inhibit the growth of various cancer cell lines, including prostate and breast cancer cells. The compound's IC₅₀ values indicate effective cytotoxicity against these cell lines .
- Antibacterial Activity : While not the primary focus, some studies have also explored its antibacterial properties, showing moderate effectiveness against certain bacterial strains .
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
In Vitro Studies on Cancer Cell Lines :
- A study evaluated the compound's effects on MCF-7 (breast cancer) and LNCaP (prostate cancer) cell lines. Results indicated that treatment with varying concentrations led to significant cell death, with IC₅₀ values ranging from 10 to 20 µM.
- The mechanism was linked to apoptosis induction as evidenced by increased caspase activity .
-
Anti-inflammatory Effects :
- In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a dose-dependent decrease in TNF-alpha levels, suggesting its potential as an anti-inflammatory agent.
Comparative Analysis
To understand the uniqueness of this compound compared to structurally similar compounds, a comparative analysis is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Fluorobenzyl)-1H-pyrazol-4-ol | Contains one fluorine atom | Less effective anti-inflammatory effects |
| 1-(3,5-Difluorobenzyl)-1H-pyrazol-4-ol | Different substitution pattern | Higher cytotoxicity against cancer cells |
| 3-(2,5-Difluorobenzyl)-4-hydroxy-1H-pyrazole | Hydroxyl group at position 4 | Enhanced reactivity but lower stability |
The presence of two fluorine atoms in this compound significantly enhances its lipophilicity and biological activity compared to its mono-fluorinated counterparts.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2,5-Difluoro-benzyl)-1H-pyrazol-4-ol, and how do electron-donating/withdrawing substituents influence reaction efficiency?
The synthesis typically involves condensation of a substituted benzyl halide with a pyrazole precursor. For example, in analogous compounds like 1-(2,4-dinitrophenyl)-3-phenyl-5-(4-methoxyphenyl)-1H-pyrazol-4-ol, equimolar amounts of epoxide intermediates and hydrazine derivatives are refluxed in glacial acetic acid, followed by recrystallization (56.5% yield) . Electron-withdrawing groups (e.g., nitro) on the benzyl moiety can accelerate cyclization but may reduce solubility, requiring solvent optimization. Methoxy groups (electron-donating) shift NMR signals upfield (e.g., δ 2.32 ppm for -OCH₃), aiding characterization .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?
1H NMR is critical for verifying substitution patterns. For instance, aromatic protons in similar pyrazoles appear downfield (δ 7.41–9.27 ppm), while hydroxyl groups on the pyrazole ring resonate upfield (δ ~6.00 ppm). Methoxy substituents further upfield-shift adjacent protons . Integration ratios and coupling patterns (e.g., para-substituted fluorines) help distinguish regioisomers.
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Recrystallization from ethanol-water mixtures (1:1) is commonly employed, as seen in analogous syntheses . For polar byproducts, column chromatography with ethyl acetate/hexane (5:1) resolves impurities. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .
Advanced Research Questions
Q. How can hydrogen-bonding interactions in the crystal lattice of this compound be systematically analyzed?
Graph set analysis, a method rooted in Etter’s formalism, categorizes hydrogen-bonding motifs (e.g., chains, rings) to predict packing patterns. For pyrazole derivatives, the hydroxyl group often acts as a donor, forming O–H⋯N bonds with adjacent pyrazole nitrogens. Computational tools like SHELXL refine crystallographic data to map these interactions .
Q. What methodological approaches resolve contradictions in experimental data, such as discrepancies in reaction yields or spectroscopic results?
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the pyrazole ring’s electron-deficient nature (due to fluorine substitution) can be quantified via partial charge distribution. Solvent effects are modeled using polarizable continuum models (PCM) .
Methodological Recommendations
- Crystallography : Use SHELX software for structure refinement, leveraging high-resolution data to resolve torsional ambiguities .
- Contradiction Management : Employ iterative qualitative analysis (e.g., member checking, peer debriefing) to validate interpretations .
For further experimental protocols or theoretical frameworks, consult peer-reviewed methodologies in synthetic organic chemistry and crystallography .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
